molecular formula C10H23N B041302 Decylamine CAS No. 2016-57-1

Decylamine

Cat. No. B041302
CAS RN: 2016-57-1
M. Wt: 157.3 g/mol
InChI Key: MHZGKXUYDGKKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Decylamine can be synthesized through various methods, including the reduction of nitriles, the amination of alcohols, and the reductive amination of aldehydes and ketones. A novel approach involves the palladium-catalyzed decarboxylative synthesis of arylamines, showcasing the versatility in accessing structurally diverse amines (Dai et al., 2016). Additionally, the iron-catalyzed direct amination of benzyl alcohols presents a sustainable methodology for synthesizing benzylamines, including decylamine derivatives (Yan et al., 2016).

Molecular Structure Analysis

The molecular structure of decylamine is characterized by its linear alkyl chain and terminal amine group. This structure influences its solubility, reactivity, and interaction with other molecules. The structural analysis and properties of similar arylamine molecules have been extensively studied, offering insights into the electronic and spatial configuration of amines (Manifar & Rohani, 2008).

Chemical Reactions and Properties

Decylamine participates in various chemical reactions, including acylation, alkylation, and reactions with carbon disulfide to form dithiocarbamates. Its chemical properties are significant in synthesizing complex organic molecules. For example, the synthesis of di(hetero)arylamines from nitrosoarenes and boronic acids represents a general, mild, and transition-metal-free coupling process that could be applicable to decylamine derivatives (Roscales & Csákÿ, 2018).

Physical Properties Analysis

Decylamine's physical properties, such as boiling point, melting point, and solubility in various solvents, are crucial for its application in industrial processes. The effect of solvents on the direct intercalation of decylamine into layered silicates highlights the importance of understanding these properties for materials science applications (Iwasaki, 2020).

Chemical Properties Analysis

The chemical properties of decylamine, including its basicity, reactivity with acids and halides, and role in nucleophilic substitution reactions, are fundamental for its use in synthetic chemistry. The synthesis and evaluation of benzylamines with various N-alkyl chains, for example, demonstrate the versatility and chemical reactivity of amine compounds (Meindl et al., 1984).

Scientific Research Applications

  • Toxicity Studies : Decylamine is used to study the toxicity of amines like nonylamine and decylamine on Daphnia magna (Merino-García, Kusk, & Christensen, 2003). It is also utilized in toxicity tests to evaluate the joint action of chemicals on green algae, such as Selenastrum capricornutum (Christensen, Chen, Nyholm, & Kusk, 2001).

  • Biological Research : It disrupts mast cells by a non-enzymatic mechanism, making it useful for understanding cell disruption processes (Högberg & Uvnäs, 1960). Additionally, decylamine stabilizes the double helix at low concentrations and disturbs it at high concentrations, affecting the structure and stability of DNA (Sukhorukov, Kazapian, Petrov, & Sukhorukov, 1998).

  • Chemical Research : Decylamine solutions in chloroform can be used for group isolation of rare earth elements and their separation (Milyukova, Varezhkina, & Myasoedov, 1986). It also facilitates the truncation and transformation of copper electrodeposits into blocks and cubic layers (Damjanović, Paunovic, & Bockris, 1965).

  • Corrosion Inhibition : Decylamine significantly inhibits the corrosion of zinc, iron, and aluminum in various acidic solutions, acting as an effective corrosion inhibitor (Rudresh & Mayanna, 1979; Rudresh & Mayanaa, 1977; Granese, 1988; Zhang, 2008).

  • Chromatography : It is used as the mobile phase in reversed-phase liquid chromatography for the separation of chlorpromazine, imipramine, and their metabolites (Fekete, del Castilho, & Kraak, 1981).

  • Material Science : The adsorption of n-decylamine on metals is studied to understand the interaction between metals and organic compounds, focusing on solubility and vapor pressure (Bockris & Swinkels, 1964).

Safety And Hazards

Decylamine is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is also very toxic to aquatic life . It is combustible and containers may explode when heated .

Future Directions

Decylamine has potential applications in the demulsification of water-in-oil crude oil emulsions . It has been found to perform faster and separate a higher volume of water than phenol, making it a promising candidate for future research and industrial applications .

properties

IUPAC Name

decan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-2-3-4-5-6-7-8-9-10-11/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZGKXUYDGKKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022171
Record name 1-Decanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an amine odor; [Hawley] mp = 17 deg C; [ChemIDplus] Clear colorless liquid; mp = 15 deg C; Absorbs carbon dioxide from air; [MSDSonline]
Record name Decylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

220.5 °C
Record name DECYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 5.5X10+2 mg/L at 25 °C
Record name DECYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.73
Record name DECYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

5.5 (Air = 1)
Record name DECYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.1 [mmHg], 0.1 mm Hg at 25 °C
Record name Decylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DECYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Decylamine

Color/Form

Liquid, Water-white liquid

CAS RN

2016-57-1
Record name Decylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2016-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Decanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9KKQ6ZZG9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DECYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

17 °C
Record name DECYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

An alternative synthesis of 10 can be accomplished by first reacting the amine 6 with a suitable carboxylic acid (as a melt) or with an acid chloride in an inert solvent such as methylene chloride, chloroform, ether or toluene and with a base such as triethylamine, pyridine or sodium bicarbonate present. The intermediate amide is then reduced with a suitable reagent such as diborane in an inert solvent such as ether, tetrahydrofuran (THF), dioxane or dimethoxyethane to afford the desired amine 10.
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Synthesis routes and methods II

Procedure details

To a solution of N-({3-(methyloxy)-5-[(1E)-3-(methyloxy)-1-propen-1-yl]phenyl}methyl)cyclopropanamine (1 eq.) from the previous step in EtOAc (0.04 M) was added palladium (10% w/w over activated carbon, 0.1 eq). The vessel was evacuated and back filled with hydrogen. The reaction suspension was then stirred under a balloon atmosphere of hydrogen for 1.5 h. The reaction was quenched with dichloromethane and filtered through a bed of celite. The insolubles were washed further with EtOAc and methanol. Concentration of the filtrate in vacuo afforded the title compound as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decylamine
Reactant of Route 2
Decylamine
Reactant of Route 3
Decylamine
Reactant of Route 4
Decylamine
Reactant of Route 5
Decylamine
Reactant of Route 6
Decylamine

Citations

For This Compound
6,350
Citations
JOM Bockris, DAJ Swinkels - Journal of The Electrochemical …, 1964 - iopscience.iop.org
The adsorption from solution of n‐decylamine on five metals has been measured using a new method, which consists of adsorbing radioactively labeled organic compounds on a metal …
Number of citations: 501 iopscience.iop.org
HB Rudresh, SM Mayanna - Journal of The Electrochemical …, 1977 - iopscience.iop.org
… n-decylamine are measured as a function of n-decylamine … energy of adsorption of n-decylamine. The variation of negative … n-decylamine with concentratlon. The synergistic effect of n-…
Number of citations: 76 iopscience.iop.org
GK Gomma, MH Wahdan - 1995 - nopr.niscpr.res.in
… and decylamine concentrations. Values of Ecorr of the electrode in 1 N H2S04 in absence of decylamine … Tafelslope-The effect of different concentrations of n-decylamine on the current …
Number of citations: 74 nopr.niscpr.res.in
C Sahu, A Sircar, JS Sangwai… - Industrial & Engineering …, 2022 - ACS Publications
… , amylamine, and decylamine. Additives were tested in … In addition, decylamine resulted in faster uptake of CO 2 in our … The decylamine system also delayed the gas release rate, …
Number of citations: 14 pubs.acs.org
HB Rudresh, SM Mayanaa - British Corrosion Journal, 1977 - Taylor & Francis
… Decylamine has been used as a corrosion inhibitor for steel.12 In the present work the effect of n-decylamine (CH3(CH2)9NH2)on the corrosion of an electropolished zinc surface in an …
Number of citations: 34 www.tandfonline.com
M Naumowicz, AD Petelska, ZA Figaszewski - Cell biochemistry and …, 2011 - Springer
Bilayer lipid membranes composed of phosphatidylcholine and decanoic acid or phosphatidylcholine and decylamine were investigated using electrochemical impedance …
Number of citations: 23 link.springer.com
AW Ralston, CW Hoerr - Journal of the American Chemical …, 1942 - ACS Publications
… of the salts of this series from decylamine hydrochloride upwards show the three characteristic … the actual slopes for the octyl- and decylamine salts coincide with the theoretical Onsager …
Number of citations: 69 pubs.acs.org
M Wells, DL Dermody, HC Yang, T Kim, RM Crooks… - Langmuir, 1996 - ACS Publications
… their interactions with vapor-phase decylamine. FTIR-ERS spectra … -phase decylamine probe molecules results in decylamine … obtained during reaction with decylamine, which show the …
Number of citations: 111 pubs.acs.org
KA Allen - The Journal of Physical Chemistry, 1956 - ACS Publications
… -ro-decylamine used in this work was prepared in the following way.5 Armeen 10D (a mixture of 8, 10 and 12 carbon straight chain saturated primary amines, principally ro-decylamine) …
Number of citations: 49 pubs.acs.org
P Przybylski, N Ilkevych, G Schroeder… - Biopolymers …, 2004 - Wiley Online Library
A new Schiff base of gossypol with 3,6,9‐trioxa‐decylamine (GSTB) forms stable complexes with monovalent cations. This process of complex formation was studied by electrospray …
Number of citations: 26 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.